molecular formula C10H9NO B12080901 3-Methyl-3-phenyloxirane-2-carbonitrile

3-Methyl-3-phenyloxirane-2-carbonitrile

Cat. No.: B12080901
M. Wt: 159.18 g/mol
InChI Key: QCAMDQRKWIVWKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile can be achieved through various methods. One common approach involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent . Another method involves the epoxidation of phenylpropanone . These reactions typically require controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-phenyloxirane-2-carbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it valuable in both research and industrial applications .

Properties

IUPAC Name

3-methyl-3-phenyloxirane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-10(9(7-11)12-10)8-5-3-2-4-6-8/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAMDQRKWIVWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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